molecular formula C17H16O4 B13202939 3-{4-[(Benzyloxy)carbonyl]phenyl}propanoic acid

3-{4-[(Benzyloxy)carbonyl]phenyl}propanoic acid

Katalognummer: B13202939
Molekulargewicht: 284.31 g/mol
InChI-Schlüssel: JSXGCGBJWBOVLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{4-[(Benzyloxy)carbonyl]phenyl}propanoic acid is an organic compound with the molecular formula C16H16O3 It is characterized by a benzyloxycarbonyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(Benzyloxy)carbonyl]phenyl}propanoic acid typically involves the benzylation of 4-hydroxyphenylpropanoic acid. One common method includes the reaction of 4-hydroxyphenylpropanoic acid with benzyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-{4-[(Benzyloxy)carbonyl]phenyl}propanoic acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Benzyloxycarbonyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

3-{4-[(Benzyloxy)carbonyl]phenyl}propanoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-{4-[(Benzyloxy)carbonyl]phenyl}propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can undergo hydrolysis to release active intermediates that interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-{4-[(Benzyloxy)carbonyl]phenyl}propanoic acid is unique due to the presence of the benzyloxycarbonyl group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C17H16O4

Molekulargewicht

284.31 g/mol

IUPAC-Name

3-(4-phenylmethoxycarbonylphenyl)propanoic acid

InChI

InChI=1S/C17H16O4/c18-16(19)11-8-13-6-9-15(10-7-13)17(20)21-12-14-4-2-1-3-5-14/h1-7,9-10H,8,11-12H2,(H,18,19)

InChI-Schlüssel

JSXGCGBJWBOVLS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.